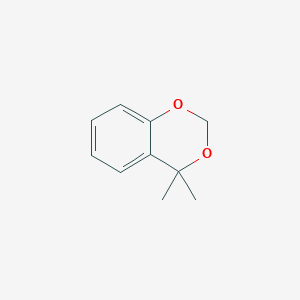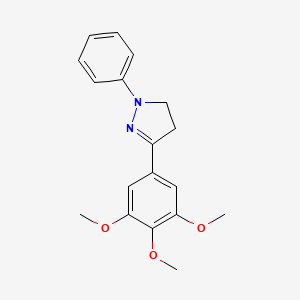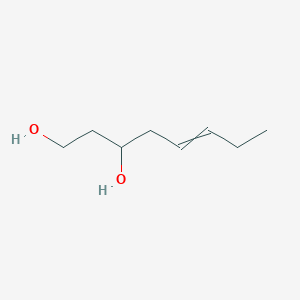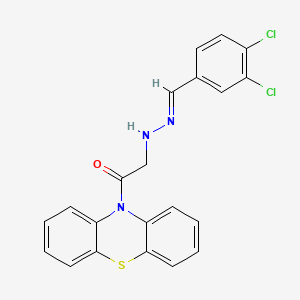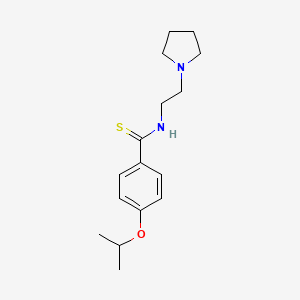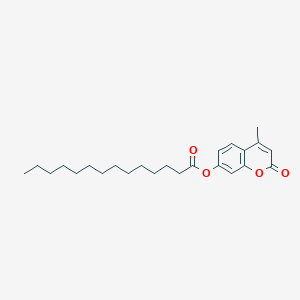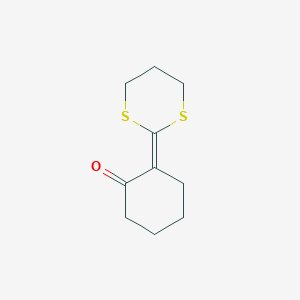
8,8'-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two quinoline moieties connected by a disulfide bridge, and it includes fluorine and methyl groups that enhance its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) typically involves multiple steps:
Formation of Quinoline Derivatives: The initial step involves the synthesis of 5-fluoro-4,6,7-trimethylquinoline through a Skraup synthesis, which includes the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Disulfide Bridge Formation: The quinoline derivatives are then linked via a disulfide bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The fluorine and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) involves its interaction with specific molecular targets. The disulfide bridge can undergo redox reactions, influencing cellular redox states. The quinoline moieties can intercalate with DNA or interact with enzymes, affecting their activity. The fluorine and methyl groups enhance the compound’s binding affinity and stability .
類似化合物との比較
Similar Compounds
8,8’-Disulfanediylbis(4-methoxyquinoline): Similar structure but with methoxy groups instead of fluorine and methyl groups.
5-Fluoroquinolin-8-ylboronic acid: Contains a quinoline moiety with a boronic acid group.
Uniqueness
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) is unique due to its specific combination of fluorine, methyl groups, and a disulfide bridge. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
特性
CAS番号 |
65118-60-7 |
|---|---|
分子式 |
C24H22F2N2S2 |
分子量 |
440.6 g/mol |
IUPAC名 |
5-fluoro-8-[(5-fluoro-4,6,7-trimethylquinolin-8-yl)disulfanyl]-4,6,7-trimethylquinoline |
InChI |
InChI=1S/C24H22F2N2S2/c1-11-7-9-27-21-17(11)19(25)13(3)15(5)23(21)29-30-24-16(6)14(4)20(26)18-12(2)8-10-28-22(18)24/h7-10H,1-6H3 |
InChIキー |
CRUBWPHAKFEVBT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C(=C(C2=NC=C1)SSC3=C(C(=C(C4=C(C=CN=C43)C)F)C)C)C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



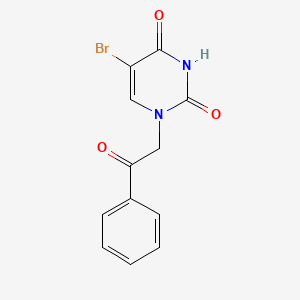
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
